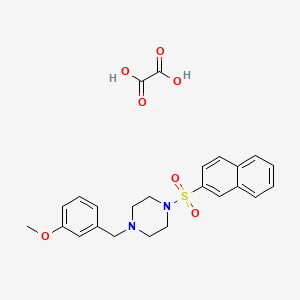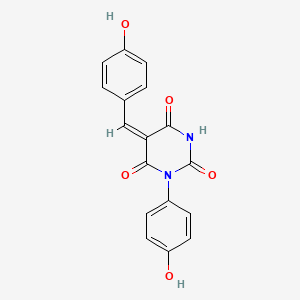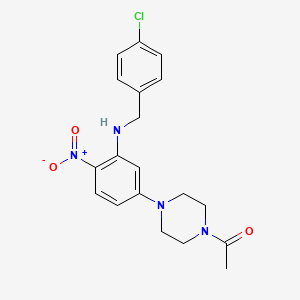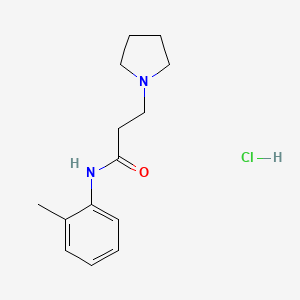![molecular formula C17H19ClN2O6S2 B3948242 1-[(4-chlorophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3948242.png)
1-[(4-chlorophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate
Overview
Description
1-[(4-chlorophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate, commonly known as TCS-OX2-29, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a selective antagonist of the orexin 2 receptor, which is a neuropeptide that plays a crucial role in regulating sleep, appetite, and arousal.
Mechanism of Action
TCS-OX2-29 is a selective antagonist of the orexin 2 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. By blocking the orexin 2 receptor, TCS-OX2-29 inhibits the downstream signaling pathways that are activated by orexin peptides. This leads to a reduction in arousal and wakefulness, which makes TCS-OX2-29 a potential therapeutic agent for sleep disorders.
Biochemical and Physiological Effects:
TCS-OX2-29 has been shown to have significant effects on various physiological processes, including sleep, appetite, and energy metabolism. Studies have shown that TCS-OX2-29 can increase the amount of non-REM sleep and decrease the amount of REM sleep. It has also been shown to reduce food intake and body weight in animal models, suggesting that it may have potential applications in the treatment of obesity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TCS-OX2-29 in lab experiments is its selectivity for the orexin 2 receptor. This allows researchers to investigate the specific effects of blocking this receptor without affecting other signaling pathways. However, one of the limitations of using TCS-OX2-29 is its relatively low solubility in water, which can make it challenging to administer in some experimental settings.
Future Directions
There are several potential future directions for research on TCS-OX2-29. One area of interest is the development of more potent and selective orexin 2 receptor antagonists that can be used in clinical settings. Another potential direction is the investigation of the effects of TCS-OX2-29 on other physiological processes, such as mood regulation and addiction. Overall, TCS-OX2-29 is a promising compound that has the potential to advance our understanding of the orexin system and its role in regulating various physiological processes.
Scientific Research Applications
TCS-OX2-29 has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is the study of the orexin system and its role in regulating sleep and wakefulness. TCS-OX2-29 has been used as a tool to selectively block the orexin 2 receptor and investigate its effects on sleep and other physiological processes.
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S2.C2H2O4/c16-14-1-3-15(4-2-14)22(19,20)18-8-6-17(7-9-18)11-13-5-10-21-12-13;3-1(4)2(5)6/h1-5,10,12H,6-9,11H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDHQOKEQXUVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methylpyridin-2-yl)-N'-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}succinamide](/img/structure/B3948163.png)

![1-methyl-2-oxo-2-phenylethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3948178.png)
![4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3948181.png)
![N-(4-{[4-(2-furylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948188.png)



![4-chloro-2-{1-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3948225.png)



![N-(4-{[4-(4-methylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948256.png)
![1-[3-(2-furyl)acryloyl]proline](/img/structure/B3948272.png)